molecular formula C46H88NO11P B12392790 DSPE-glutaric acid

DSPE-glutaric acid

Cat. No.: B12392790
M. Wt: 862.2 g/mol
InChI Key: OOUHBAOGVVAPNX-HUESYALOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DSPE-glutaric acid involves the esterification of distearoyl phosphatidylethanolamine (DSPE) with glutaric acid. The reaction typically requires an activating agent such as HATU or EDC to facilitate the formation of the ester bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to maintain the pH.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

DSPE-glutaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in bioconjugation reactions due to the presence of the carboxylic acid moiety .

Common Reagents and Conditions

    Esterification: Requires activating agents like HATU or EDC, solvents such as dichloromethane, and bases like triethylamine.

    Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the ester bond.

Major Products

The major products of these reactions include the esterified this compound and its hydrolyzed components, such as DSPE and glutaric acid.

Properties

Molecular Formula

C46H88NO11P

Molecular Weight

862.2 g/mol

IUPAC Name

5-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1

InChI Key

OOUHBAOGVVAPNX-HUESYALOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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